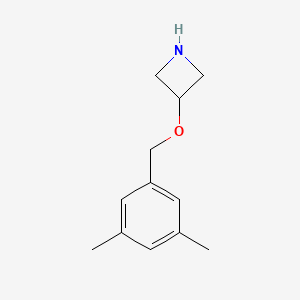

3-((3,5-Dimethylbenzyl)oxy)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

3-[(3,5-dimethylphenyl)methoxy]azetidine |

InChI |

InChI=1S/C12H17NO/c1-9-3-10(2)5-11(4-9)8-14-12-6-13-7-12/h3-5,12-13H,6-8H2,1-2H3 |

InChI Key |

IPGVWDJCUFYWQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)COC2CNC2)C |

Origin of Product |

United States |

Chemical Reactivity and Transformative Potential of 3 3,5 Dimethylbenzyl Oxy Azetidine and Analogous Compounds

Influence of Ring Strain on Azetidine (B1206935) Reactivity and Selectivity

Azetidines, including 3-((3,5-Dimethylbenzyl)oxy)azetidine, are four-membered nitrogen-containing heterocycles characterized by significant ring strain. This inherent strain, estimated to be around 25.4 kcal/mol, is a driving force for many of their characteristic reactions. beilstein-journals.org While more stable than the highly reactive three-membered aziridines, azetidines are considerably more reactive than their five-membered pyrrolidine (B122466) counterparts. beilstein-journals.org This intermediate reactivity allows for controlled ring-opening reactions under specific conditions, providing a pathway to functionalized acyclic amines. researchgate.netmagtech.com.cn

The strain within the azetidine ring influences not only its propensity to undergo ring-opening but also the selectivity of these transformations. Nucleophilic attack on a protonated or activated azetidine ring generally proceeds with high regioselectivity, with the nucleophile preferentially attacking the less sterically hindered carbon atom. magtech.com.cn The presence of substituents on the ring can further direct the outcome of these reactions. For instance, the regioselectivity of ring-opening is closely related to the structure of substituents on the azetidine ring. magtech.com.cn

Furthermore, the rigid conformation imposed by the four-membered ring can influence the stereoselectivity of reactions occurring at substituents attached to the ring. The defined spatial orientation of groups on the azetidine scaffold can direct incoming reagents to a specific face of the molecule, leading to the formation of stereochemically defined products.

The stability of the azetidine ring can be influenced by the nature of the substituent on the nitrogen atom. Electron-withdrawing groups can activate the ring towards nucleophilic attack, while N-alkylation can lead to the formation of azetidinium ions, which are highly susceptible to ring-opening. researchgate.net However, under many conditions, the azetidine ring is stable, allowing for a range of functionalizations to occur at the nitrogen or at other substituents without ring cleavage. researchgate.net

Reactions at the Azetidine Nitrogen Atom: Functionalization and Derivatization

The secondary amine functionality of this compound is a key site for a variety of chemical transformations, enabling the introduction of diverse functional groups and the synthesis of a wide array of derivatives. Common reactions at the azetidine nitrogen include N-alkylation, N-acylation, N-sulfonylation, and N-arylation.

N-Alkylation: The nitrogen atom can be readily alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the resulting acid. For instance, the base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles proceeds via the formation of their N-borane complexes. nih.gov This process allows for the introduction of a wide range of alkyl substituents.

N-Acylation: Acylation of the azetidine nitrogen is a common transformation, typically achieved by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. This reaction leads to the formation of stable amide derivatives. While N-acylation of some β-lactams (azetidin-2-ones) can lead to unexpected results, the acylation of saturated azetidines generally proceeds smoothly. researchgate.net

N-Sulfonylation: The reaction with sulfonyl chlorides in the presence of a base affords N-sulfonylated azetidines. These derivatives are often crystalline solids and can be useful for purification and characterization. The sulfonyl group can also influence the reactivity of the azetidine ring.

N-Arylation: The introduction of an aryl group onto the azetidine nitrogen can be accomplished through methods such as the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the azetidine with an aryl halide or triflate.

These functionalization reactions at the nitrogen atom are crucial for modifying the properties of the molecule, such as its basicity, lipophilicity, and biological activity. The choice of reaction conditions is important to ensure that the desired functionalization occurs without inducing unwanted side reactions, such as ring-opening.

| Reaction Type | Reagents | Product Type | Key Features |

|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X), Base | N-Alkylazetidine | Introduces alkyl substituents. |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base | N-Acylderivative | Forms stable amides. |

| N-Sulfonylation | Sulfonyl chloride (RSO₂Cl), Base | N-Sulfonylazetidine | Provides stable sulfonamides. |

| N-Arylation | Aryl halide (Ar-X), Palladium catalyst, Base | N-Arylazetidine | Forms a C-N bond with an aromatic ring. |

Functionalization and Modification of the 3-Oxy Linkage and Benzyl (B1604629) Moiety

The 3-((3,5-dimethylbenzyl)oxy) substituent offers additional sites for chemical modification, allowing for the alteration of the molecule's structure and properties. The key transformations in this part of the molecule involve the cleavage of the benzyl ether and reactions on the aromatic ring.

Cleavage of the Benzyl Ether: The benzyl ether linkage can be cleaved under various conditions to yield the corresponding 3-hydroxyazetidine. A common and mild method for this transformation is catalytic transfer hydrogenolysis. mdpi.com This reaction typically involves a palladium catalyst (e.g., Pd/C) and a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or cyclohexene, and proceeds under neutral conditions, which is advantageous for sensitive substrates.

Alternatively, oxidative cleavage of the benzyl ether can be achieved using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). researchgate.netrsc.orgnih.govbeilstein-journals.orgcore.ac.uk This method is particularly useful for benzyl ethers bearing electron-donating groups on the aromatic ring, although it can also be applied to simple benzyl ethers. The reaction proceeds via a hydride abstraction mechanism. core.ac.uk The choice of deprotection strategy would depend on the compatibility of other functional groups present in the molecule.

Modification of the Benzyl Moiety: The 3,5-dimethylbenzyl group itself can be a site for further functionalization, although the electron-donating nature of the two methyl groups makes the aromatic ring susceptible to electrophilic substitution. However, reactions such as benzylic bromination could potentially occur under radical conditions. More extensive modifications would likely require initial cleavage of the benzyl ether to unmask the 3-hydroxyazetidine, followed by re-functionalization.

The ability to deprotect the 3-hydroxy group is synthetically valuable, as it provides a handle for the introduction of a wide range of other functional groups through esterification, etherification, or other reactions, thereby allowing for the synthesis of a diverse library of 3-substituted azetidines.

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Catalytic Transfer Hydrogenolysis | Pd/C, Hydrogen donor (e.g., H₂, Ammonium formate) | Mild, neutral conditions | High yielding and clean reaction. |

| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Mild, non-reductive | Useful for substrates with reducible functional groups. |

Chemoselectivity and Regioselectivity in Azetidine Transformations

The presence of multiple reactive sites in this compound—the secondary amine, the strained ring, and the benzyl ether—necessitates careful consideration of chemoselectivity and regioselectivity in its transformations.

Chemoselectivity: The relative reactivity of the different functional groups allows for selective transformations. For example, under standard acylation or alkylation conditions, the nucleophilic nitrogen atom is expected to react preferentially over the less reactive ether oxygen. Similarly, the conditions required for benzyl ether cleavage (e.g., catalytic hydrogenation) are typically mild enough not to induce ring-opening of the azetidine. The choice of reagents and reaction conditions is paramount in directing the reaction to the desired functional group. For instance, the use of a base in N-functionalization reactions prevents the protonation of the azetidine nitrogen, which would activate the ring towards nucleophilic attack and potential ring-opening.

Regioselectivity: In the context of ring-opening reactions, the regioselectivity is a critical factor. For an unsymmetrically substituted azetidine, nucleophilic attack can, in principle, occur at either of the ring carbons adjacent to the nitrogen. The outcome is generally governed by a combination of steric and electronic factors. In acid-catalyzed ring-opening reactions, the initial protonation of the nitrogen is followed by nucleophilic attack. The regioselectivity of this process is highly dependent on the nature of the substituents on the azetidine ring. magtech.com.cn For 3-substituted azetidines, nucleophilic attack often occurs at the C4 position, leading to the formation of a γ-substituted amine.

The principles of chemoselectivity and regioselectivity are fundamental to the synthetic utility of this compound, enabling its use as a versatile building block for the construction of more complex molecules with well-defined structures.

Structure Activity Relationship Sar Principles in Azetidine Based Molecular Design

Systematic Methodologies for SAR Elucidation in Azetidine (B1206935) Scaffolds

The elucidation of SAR in azetidine scaffolds employs a range of systematic methodologies, from traditional medicinal chemistry approaches to advanced computational techniques. A common strategy involves the synthesis and biological evaluation of a series of analogues where specific parts of the molecule are systematically modified. oncodesign-services.com For instance, in the development of azetidine-containing dipeptide inhibitors of human cytomegalovirus (HCMV), researchers synthesized three series of analogues with substitutions at the N- and C-terminus, and at the C-terminal side-chain to probe the SAR. nih.gov

Another key methodology is the use of computational tools for quantitative structure-activity relationship (QSAR) analysis. patsnap.com These methods build mathematical models to correlate the structural features of azetidine-containing compounds with their observed biological activities. collaborativedrug.com Such models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. oncodesign-services.com For example, iterative medicinal chemistry approaches, combining synthesis with in vitro assays like electrophoretic mobility shift assays (EMSA), have been used to systematically vary substituents on the azetidine scaffold to optimize potency against targets like STAT3. acs.org

Systematic SAR Methodologies for Azetidine Scaffolds

| Methodology | Description | Application Example |

|---|---|---|

| Analogue Synthesis and Biological Evaluation | Systematically modifying different parts of the azetidine-containing molecule (e.g., N-terminus, C-terminus, side chains) and assessing the impact on biological activity. | Synthesis of dipeptide analogues to determine that a benzyloxycarbonyl moiety at the N-terminus was crucial for anti-HCMV activity. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate the physicochemical properties of azetidine derivatives with their biological activity to predict the potency of new compounds. | Used to guide the design of new inhibitors by predicting their efficacy based on structural modifications. patsnap.comcollaborativedrug.com |

| Iterative Medicinal Chemistry | A cyclical process of designing, synthesizing, and testing compounds to progressively refine the molecular structure for optimal activity and properties. | Systematically varying benzoic acid and cyclohexylbenzyl moieties on an azetidine lead compound to improve potency and physicochemical properties for STAT3 inhibition. acs.org |

The Role of the Azetidine Ring in Molecular Framework Rigidity and Spatial Orientation

The four-membered azetidine ring is characterized by significant ring strain, approximately 25.2-25.4 kcal/mol, which is comparable to that of cyclobutane (B1203170) and aziridine (B145994). researchgate.netrsc.org This inherent strain endows the azetidine scaffold with considerable molecular rigidity. researchgate.netrsc.org Unlike more flexible five- and six-membered rings like pyrrolidine (B122466) and piperidine, the azetidine ring restricts the number of accessible conformations, which can be advantageous in drug design. researchgate.net This rigidity helps to pre-organize the molecule into a conformation that is favorable for binding to a biological target, potentially reducing the entropic penalty associated with ligand binding and thereby increasing binding affinity.

Comparison of Ring Strain in Cyclic Amines

| Compound | Ring Size | Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | ~26.7-27.7 |

| Azetidine | 4 | ~25.2-25.4 |

| Pyrrolidine | 5 | ~5.4-5.8 |

Impact of Substituents, Including the 3,5-Dimethylbenzyl Group, on Molecular Recognition Properties

Substituents on the azetidine ring play a critical role in determining the molecule's molecular recognition properties, influencing its binding affinity and selectivity for a target. The nature, size, and position of these substituents dictate the steric and electronic interactions with the target protein.

For instance, in the context of STAT3 inhibitors, systematic variations of a cyclohexylbenzyl moiety attached to an azetidine scaffold demonstrated that while changes to the cyclohexyl group were tolerated, they had a variable effect on potency. acs.org This highlights the sensitivity of the binding interaction to the specific nature of the substituent. Similarly, the presence of a carboxylate group was found to be important for inhibiting STAT3 activity in cell-free assays, though esterification was necessary to improve cellular permeability. acs.org

Conformational Effects on Ligand Binding and Molecular Interaction Profiles

The conformation of a ligand is a critical factor in its ability to bind to a biological target. gersteinlab.org The inherent rigidity of the azetidine ring helps to lock the molecule into a limited set of conformations, which can be beneficial if one of these conformations is complementary to the binding site of the target protein. nih.gov This pre-organization can minimize the entropic cost of binding, leading to higher affinity.

The binding of a ligand to a protein is a dynamic process that can involve conformational changes in both the ligand and the protein. nih.gov The conformational landscape of an azetidine-containing ligand can be influenced by its interactions within the binding site. The protein may select for a specific conformation of the ligand from its ensemble of solution-state conformations, or the binding event itself may induce a conformational change in the ligand to achieve a better fit. gersteinlab.org

Computational and Theoretical Investigations of Azetidine Ether Derivatives

Conformational Landscape Analysis of 3-((3,5-Dimethylbenzyl)oxy)azetidine

A thorough understanding of the three-dimensional structure of this compound is fundamental to elucidating its chemical behavior and potential biological activity. The conformational landscape of this molecule would be explored using computational methods to identify low-energy conformers and the energetic barriers between them.

A typical conformational analysis would involve a systematic or stochastic search of the potential energy surface. The process begins with the generation of a diverse set of initial conformations, which are then optimized using a suitable level of theory, such as Density Functional Theory (DFT). researchgate.netresearchgate.net The relative energies of the resulting stable conformers are then calculated to determine their populations at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°C-O-C-C) | Azetidine (B1206935) Puckering Angle (°) | Relative Energy (kcal/mol) |

| 1 | 180 (anti) | 20 | 0.00 |

| 2 | 60 (gauche) | 18 | 1.25 |

| 3 | -60 (gauche) | 22 | 1.30 |

| 4 | 0 (syn) | 15 | 5.80 |

Note: The data in this table is illustrative and does not represent experimentally or computationally verified values for this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide detailed insights into the electronic properties of this compound, which are crucial for predicting its reactivity and intermolecular interactions. researchgate.net Methods like Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) are commonly used to perform these calculations. researchgate.net

Key electronic properties that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are important for predicting non-covalent interactions.

Atomic Charges: The calculation of partial atomic charges (e.g., Mulliken or Natural Bond Orbital charges) helps in quantifying the charge distribution within the molecule and identifying polar bonds.

Table 2: Predicted Electronic Properties of this compound (Hypothetical)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

Note: The data in this table is for illustrative purposes and is not derived from actual quantum chemical calculations for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Recognition (Methodological Focus)

To investigate the potential of this compound as a ligand for a biological target, molecular docking and molecular dynamics (MD) simulations are powerful computational tools. medwinpublishers.com These methods predict the binding mode and affinity of a small molecule within the active site of a protein.

The process of molecular docking involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and this compound (ligand) are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the binding site to find the most favorable binding pose.

Scoring and Analysis: The predicted binding poses are ranked using a scoring function that estimates the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed.

Following docking, molecular dynamics simulations can be performed to study the dynamic stability of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein in a simulated physiological environment.

Predictive Modeling of Molecular Design Parameters (e.g., Molecular Weight, Lipophilicity)

Predictive modeling is used to estimate important physicochemical properties of this compound that are relevant to its potential as a drug candidate. These properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties, are crucial for the bioavailability and efficacy of a compound.

Molecular Weight (MW): A fundamental property that influences a molecule's diffusion and transport characteristics.

Lipophilicity (logP): The logarithm of the partition coefficient between octanol (B41247) and water, which is a key indicator of a molecule's ability to cross biological membranes.

Topological Polar Surface Area (TPSA): A descriptor that correlates with a molecule's hydrogen bonding capacity and is often used to predict its permeability.

These parameters can be calculated using various computational algorithms and are often used in early-stage drug discovery to filter compound libraries and prioritize candidates for synthesis and further testing. nih.gov

Table 3: Calculated Molecular Design Parameters for this compound

| Parameter | Predicted Value |

| Molecular Formula | C12H17NO |

| Molecular Weight | 191.27 g/mol |

| Lipophilicity (cLogP) | 2.15 |

| Topological Polar Surface Area (TPSA) | 21.26 Ų |

Note: The values in this table are calculated based on the chemical structure of this compound and are provided for informational purposes.

Applications of Azetidine Chemistry in Advanced Organic Synthesis and Molecular Innovation

3-((3,5-Dimethylbenzyl)oxy)azetidine as a Chemical Building Block for Complex Molecules

This compound serves as a versatile building block in the construction of more complex molecular architectures. Its utility stems from the presence of several key structural features: the azetidine (B1206935) ring, the ether linkage, and the substituted benzyl (B1604629) group. The azetidine moiety, a four-membered nitrogen-containing heterocycle, provides a rigid scaffold that can introduce specific conformational biases into a larger molecule. This rigidity is often sought after in drug design to enhance binding affinity to biological targets. rsc.orgcam.ac.uk

The secondary amine within the azetidine ring is a nucleophilic center, allowing for a variety of functionalization reactions. It can be readily alkylated, acylated, or arylated to introduce further molecular diversity. For instance, the nitrogen atom can be incorporated into larger heterocyclic systems or used as a point of attachment for pharmacologically active side chains.

The application of such building blocks is evident in the synthesis of compounds targeting the central nervous system, where the rigid azetidine core can be beneficial for crossing the blood-brain barrier. nih.govacs.org The modular nature of this compound allows for its incorporation into a variety of molecular backbones, making it a valuable tool for medicinal chemists.

Table 1: Key Reactive Sites and Potential Transformations of this compound

| Reactive Site | Type of Reaction | Potential Products |

| Azetidine Nitrogen | N-Alkylation, N-Acylation, N-Arylation | N-Substituted azetidine derivatives |

| Azetidine Ring | Ring-opening reactions | Functionalized amino alcohols |

| Benzyl Ether | Hydrogenolysis (deprotection) | 3-Hydroxyazetidine |

Design of Novel Chemical Motifs and Molecular Scaffolds Incorporating Azetidine Ethers

The incorporation of azetidine ethers, such as this compound, into molecular design strategies enables the creation of novel chemical motifs and scaffolds with unique three-dimensional shapes. The strained four-membered ring imparts a distinct conformational rigidity that is absent in more flexible acyclic or larger ring systems. rsc.org This pre-organization of substituents in space can be advantageous for optimizing interactions with biological macromolecules.

In medicinal chemistry, the azetidine ring is considered a "bioisostere" for other cyclic and acyclic fragments, meaning it can replace other groups in a molecule while retaining or improving biological activity. The introduction of the 3-oxy substituent provides a directional vector for further functionalization, allowing for the exploration of chemical space in a controlled manner.

The design of novel scaffolds often focuses on creating fused, bridged, or spirocyclic systems. nih.govacs.org Starting from a functionalized azetidine like this compound, intramolecular cyclization reactions can lead to the formation of more complex polycyclic structures. For example, functionalization of the azetidine nitrogen with a side chain containing a reactive group can lead to the formation of a new ring fused to the azetidine core.

Synthetic Strategies for Diversity-Oriented Synthesis of Azetidine Libraries

Diversity-oriented synthesis (DOS) is a powerful approach for the rapid generation of a wide variety of structurally diverse molecules for high-throughput screening. nih.govcam.ac.uk Azetidine derivatives are attractive targets for DOS due to their prevalence in biologically active compounds. A library of compounds based on the this compound scaffold can be generated through several synthetic strategies.

One common approach is to utilize the azetidine nitrogen as a point of diversification. Starting with a common core of this compound, a library of analogs can be synthesized by reacting it with a diverse set of electrophiles such as alkyl halides, acyl chlorides, sulfonyl chlorides, and isocyanates. This "build/couple/pair" strategy allows for the introduction of a wide range of functional groups and structural motifs. nih.gov

Another strategy involves the modification of the benzyl group. While the 3,5-dimethyl substitution is fixed in the parent building block, related azetidine ethers with different substitution patterns on the benzyl ring could be used to create a library with varied electronic and steric properties in that region of the molecule.

Furthermore, multi-component reactions (MCRs) offer an efficient way to generate complexity and diversity in a single step. nih.gov An MCR involving this compound, an aldehyde, and an isocyanide (a Ugi-type reaction), for example, could rapidly generate a library of complex, multi-substituted azetidine derivatives.

Solid-phase synthesis can also be employed to facilitate the purification and handling of large numbers of compounds. nih.govacs.org The this compound core could be attached to a solid support, subjected to a series of diversification reactions, and then cleaved from the support to yield the final library of compounds.

Table 2: Exemplary Diversity-Oriented Synthesis Strategies for Azetidine Libraries

| Strategy | Description | Example Reaction |

| N-Functionalization | Reaction of the azetidine nitrogen with a diverse set of electrophiles. | Amidation with a library of carboxylic acids. |

| Multi-component Reactions | A one-pot reaction involving three or more starting materials. | Ugi reaction with an aldehyde, an isocyanide, and a carboxylic acid. |

| Solid-Phase Synthesis | The azetidine core is attached to a solid support for sequential reactions. | Attachment to a resin, followed by iterative coupling and diversification steps. |

Chiral Azetidine Derivatives as Templates in Asymmetric Transformations

Chiral azetidine derivatives are valuable tools in asymmetric synthesis, where the goal is to create a specific enantiomer of a chiral molecule. rroij.com While this compound itself is achiral, the synthesis of chiral derivatives, for example, by introducing a substituent at the 2- or 4-position of the azetidine ring, or by resolving a racemic mixture, would open up possibilities for its use in asymmetric transformations.

More commonly, chiral 3-hydroxyazetidine, the precursor to this compound, can be prepared in an enantiomerically pure form. nih.gov This chiral 3-azetidinol can then be used as a chiral auxiliary or a chiral ligand in a variety of asymmetric reactions. The hydroxyl group can be used to attach the azetidine to a substrate or a metal catalyst, and the rigid, chiral environment of the azetidine ring can then influence the stereochemical outcome of a subsequent reaction.

For instance, a chiral 3-azetidinol could be used as a ligand for a metal catalyst in an asymmetric hydrogenation or a carbon-carbon bond-forming reaction. The well-defined stereochemistry of the ligand would create a chiral pocket around the metal center, leading to the preferential formation of one enantiomer of the product.

Alternatively, a chiral 3-hydroxyazetidine derivative could be used as a chiral template. In this approach, the substrate for a reaction is covalently attached to the chiral azetidine. The stereochemistry of the azetidine then directs the stereochemical course of a reaction on the attached substrate. After the reaction, the chiral azetidine template can be cleaved off, leaving behind an enantiomerically enriched product. While there is more literature on the use of chiral aziridines and pyrrolidines in this context, the principles can be extended to chiral azetidines. nih.gov

The development of synthetic routes to enantiomerically pure this compound derivatives would therefore be of significant interest for their potential application in asymmetric catalysis and synthesis. researcher.life

Future Directions and Emerging Research Frontiers in Azetidine Chemistry

Development of Green and Sustainable Synthetic Routes to Azetidines

The development of environmentally benign synthetic methods is a paramount goal in modern organic chemistry. For the synthesis of azetidines, researchers are actively pursuing greener alternatives to traditional methods, which often involve hazardous reagents and generate significant waste. Key areas of focus include the use of renewable starting materials, atom-economical reactions, and the utilization of eco-friendly reaction media.

Recent advancements in this area include the development of photocatalytic and electrocatalytic methods for azetidine (B1206935) synthesis. chemrxiv.orgorganic-chemistry.org These approaches often proceed under mild conditions and can reduce the reliance on stoichiometric reagents. Additionally, flow chemistry is emerging as a powerful tool for the safe and efficient synthesis of aziridines, which can be precursors to azetidines, minimizing the handling of potentially hazardous intermediates. beilstein-journals.org The use of ultrasound-mediated synthesis has also been explored as a green approach to enhance reaction rates and yields in the preparation of heterocyclic compounds. mdpi.com

| Synthetic Strategy | Green Chemistry Principles Addressed | Key Advantages |

| Photocatalysis | Energy efficiency, use of renewable energy sources | Mild reaction conditions, high selectivity |

| Electrocatalysis | Use of electricity as a clean reagent | Avoidance of chemical oxidants/reductants |

| Flow Chemistry | Enhanced safety, process intensification | Precise control over reaction parameters, scalability |

| Ultrasound-mediated Synthesis | Energy efficiency, reduced reaction times | Increased reaction rates, improved yields |

The continued exploration of these and other green methodologies will be crucial for the sustainable production of azetidine-containing molecules.

Exploration of New Catalytic Systems for Azetidine Functionalization

The development of novel catalytic systems is expanding the toolbox for the selective functionalization of the azetidine ring. researchgate.net Given the unique reactivity of this strained heterocycle, catalysis offers a powerful means to control the regio- and stereoselectivity of chemical transformations. acs.org

Transition metal catalysis has been instrumental in the development of new methods for C-C and C-N bond formation at various positions of the azetidine ring. For instance, palladium-catalyzed cross-coupling reactions have been employed for the synthesis of 3-arylazetidines. organic-chemistry.org Copper-catalyzed reactions have also shown promise in the enantioselective difunctionalization of azetines, providing access to chiral 2,3-disubstituted azetidines. acs.org Furthermore, the use of azetidines as ligands in asymmetric catalysis is an area of growing interest, where the rigid scaffold can impart high levels of stereocontrol. rsc.orgub.bw

Organocatalysis has also emerged as a valuable strategy for the enantioselective synthesis of functionalized azetidines, offering a metal-free alternative to traditional methods. nih.gov The development of chiral catalysts that can activate the azetidine ring or its precursors in a stereocontrolled manner is a key focus of current research.

| Catalytic System | Type of Transformation | Key Advantages |

| Palladium Catalysis | Cross-coupling reactions | Formation of C-C and C-heteroatom bonds |

| Copper Catalysis | Asymmetric functionalization | Access to chiral azetidines |

| Organocatalysis | Enantioselective synthesis | Metal-free, environmentally benign |

Future research in this area will likely focus on the discovery of more efficient and selective catalysts, as well as the development of catalytic methods for previously challenging transformations.

Integration of Machine Learning and Artificial Intelligence in Azetidine Design and Synthesis

| AI/ML Application | Description | Potential Impact |

| Property Prediction | Predicting biological activity, ADMET properties, etc. | More efficient design of new drug candidates |

| Retrosynthesis Planning | Identifying optimal synthetic routes to target molecules | Reduced time and cost of synthesis |

| Automated Synthesis | Controlling robotic platforms for chemical synthesis | High-throughput synthesis and optimization |

As the availability of high-quality chemical data increases and ML algorithms become more sophisticated, the impact of AI on azetidine chemistry is expected to grow significantly.

Expanding the Scope of Azetidine Scaffolds in Materials Science and Chemical Biology Tools

While the primary focus of azetidine chemistry has traditionally been in medicinal chemistry, there is a growing interest in exploring the potential of azetidine scaffolds in materials science and as chemical biology tools. chemrxiv.orgresearchgate.net The unique structural and electronic properties of the azetidine ring can be harnessed to create novel materials with tailored functionalities.

In materials science, the incorporation of azetidine units into polymers could lead to materials with enhanced thermal stability, mechanical strength, or specific recognition properties. The strained nature of the azetidine ring also makes it a potential building block for energetic materials. chemrxiv.org

As chemical biology tools, azetidine-containing molecules can be designed as probes to study biological processes or as building blocks for the synthesis of peptidomimetics with constrained conformations. ub.bwnih.gov The ability to introduce specific functional groups onto the azetidine scaffold allows for the development of tailored molecules for a wide range of applications in chemical biology.

| Application Area | Potential Use of Azetidine Scaffolds | Desired Properties |

| Materials Science | Polymer building blocks, energetic materials | Thermal stability, mechanical strength, high energy density |

| Chemical Biology | Molecular probes, peptidomimetics | Specific binding affinity, conformational rigidity |

The exploration of azetidines in these emerging areas is still in its early stages, but the versatility of this scaffold suggests that it has the potential to make significant contributions to a diverse range of scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.